3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Mechanism of Action
Target of Action
The compound “3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one” is primarily targeted towards Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition is achieved through the compound binding in the catalytic and second aryl binding site of the PTP1B . The interaction results in changes to the insulin and leptin signaling pathways, potentially improving the body’s response to these hormones .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin and leptin signaling pathway . By inhibiting PTP1B, the compound can enhance the signaling of these hormones, which are crucial for the regulation of glucose and energy homeostasis in the body .
Pharmacokinetics
The compound’s efficacy in in vivo studies suggests that it has suitable bioavailability .
Result of Action
The compound exhibits good PTP1B inhibitory activity and anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . This suggests that the compound’s action results in improved glucose regulation and energy homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with 2-(2-chlorophenoxy)ethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4 in acidic or basic medium.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their biological activities and used in medicinal chemistry.
Other benzothiazole derivatives: Exhibit similar biological properties and are used in various research applications.
Uniqueness
3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its chlorophenoxy group allows for further functionalization, making it a versatile compound for research and development .
Properties
IUPAC Name |
3-[2-(2-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c16-11-5-1-3-7-13(11)19-10-9-17-12-6-2-4-8-14(12)20-15(17)18/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQIMKIMAPSSIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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